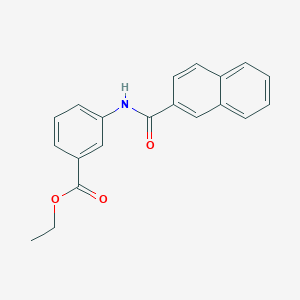

Ethyl 3-(2-naphthoylamino)benzoate

Description

Ethyl 3-(2-naphthoylamino)benzoate is a benzoate ester derivative featuring a naphthoylamino substituent at the 3-position of the benzene ring. This compound is synthesized via amide bond formation between ethyl 3-aminobenzoate and 2-naphthoyl chloride, analogous to methods described for related esters (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) . The ester group stabilizes the molecule against hydrolysis under acidic/basic conditions, a strategy also employed in the synthesis of ethyl 3-aminobenzoate derivatives to avoid decomposition .

Properties

Molecular Formula |

C20H17NO3 |

|---|---|

Molecular Weight |

319.4g/mol |

IUPAC Name |

ethyl 3-(naphthalene-2-carbonylamino)benzoate |

InChI |

InChI=1S/C20H17NO3/c1-2-24-20(23)17-8-5-9-18(13-17)21-19(22)16-11-10-14-6-3-4-7-15(14)12-16/h3-13H,2H2,1H3,(H,21,22) |

InChI Key |

RFJXPLCMAONGCD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The β-keto group in ethyl benzoylacetate enhances reactivity (e.g., nucleophilic attacks), whereas the naphthoylamino group in the target compound may favor π-stacking interactions.

- Solubility: Alkoxy-substituted analogs (e.g., L2 ) exhibit higher hydrophobicity compared to the naphthoylamino derivative, which may have moderate solubility in polar aprotic solvents due to its amide group.

- Synthetic Challenges: Diazotization or amidation steps require protective strategies; unprotected carboxylic acids (e.g., 3-aminobenzoic acid) often decompose, necessitating esterification .

Spectroscopic and Reactivity Comparisons

- NMR Data: this compound is expected to show aromatic proton signals at δ 7.5–8.5 ppm (similar to compound L2 and azo derivatives ). The ethyl ester group typically resonates as a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.1–4.3 ppm (CH2) .

- Reactivity: The naphthoylamino group may undergo electrophilic substitution (e.g., nitration), whereas azo derivatives (e.g., ) are prone to reduction or photodegradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.